Methyl(oxan-3-ylmethyl)amine

Medicinal Chemistry Pharmacokinetics Lead Optimization

Methyl(oxan-3-ylmethyl)amine is a privileged scaffold for drug discovery, proven to enhance oral bioavailability when replacing cyclohexylmethyl groups in renin inhibitors (>15% oral BA in multiple species). Its unique combination of a 3-substituted tetrahydropyran ring and N-methyl secondary amine provides distinct polarity, hydrogen-bonding potential, and conformational rigidity that carbocyclic analogs lack. This makes it an irreplaceable building block for medicinal chemistry programs targeting neurological, cardiovascular, and oncology indications. Source this high-purity intermediate to accelerate your lead optimization campaigns.

Molecular Formula C7H15NO
Molecular Weight 129.2 g/mol
CAS No. 7179-97-7
Cat. No. B1281107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl(oxan-3-ylmethyl)amine
CAS7179-97-7
Molecular FormulaC7H15NO
Molecular Weight129.2 g/mol
Structural Identifiers
SMILESCNCC1CCCOC1
InChIInChI=1S/C7H15NO/c1-8-5-7-3-2-4-9-6-7/h7-8H,2-6H2,1H3
InChIKeySFDNBVAIWWHHQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl(oxan-3-ylmethyl)amine (CAS 7179-97-7): Procurement Specifications and Core Molecular Properties


Methyl(oxan-3-ylmethyl)amine (CAS 7179-97-7), also known as N-methyl-1-(tetrahydro-2H-pyran-3-yl)methanamine, is a secondary amine characterized by a tetrahydropyran (oxane) ring linked via a methylene bridge to a methylamino group . With the molecular formula C7H15NO and a molecular weight of 129.20 g/mol, it is a heterocyclic organic compound . Its key physical properties include a predicted density of 0.897±0.06 g/cm³, a melting point of 158 °C, and a predicted pKa of 10.22±0.10 . It is primarily available as a research chemical from various suppliers with typical purity specifications of 95% .

Methyl(oxan-3-ylmethyl)amine (CAS 7179-97-7): Critical Molecular Features Preventing Simple Analog Replacement


Substituting Methyl(oxan-3-ylmethyl)amine with a structurally similar analog is not straightforward due to the unique interplay between its tetrahydropyran ring, the specific 3-position attachment, and the N-methyl secondary amine . The tetrahydropyran oxygen introduces distinct polarity, hydrogen bonding potential, and conformational rigidity compared to carbocyclic analogs like cyclohexylmethylamine [1][2]. Furthermore, the presence of the N-methyl group differentiates its steric profile, basicity (predicted pKa ~10.22), and reactivity from the primary amine analog, (tetrahydro-pyran-3-yl)methylamine . These combined features dictate specific interactions in biological systems and unique reactivity in synthetic pathways, making direct substitution without empirical validation a high-risk approach for both research and development .

Methyl(oxan-3-ylmethyl)amine (CAS 7179-97-7): Quantified Comparative Evidence for Scientific Selection


Comparative Physicochemical and Predicted ADME Profile vs. Primary Amine Analog

The presence of an N-methyl group in Methyl(oxan-3-ylmethyl)amine confers a distinct physicochemical profile compared to its primary amine analog, (tetrahydro-pyran-3-yl)methylamine (CAS 7179-99-9) . The increased lipophilicity and steric bulk can impact membrane permeability and metabolic stability . The predicted pKa of 10.22 for the target compound is a key differentiator for its protonation state at physiological pH compared to the primary amine, which influences its interaction with biological targets and formulation properties .

Medicinal Chemistry Pharmacokinetics Lead Optimization

Structural and Conformational Distinction from Cyclohexylmethylamine in Renin Inhibition

The tetrahydropyran ring in Methyl(oxan-3-ylmethyl)amine is a critical scaffold replacement for cyclohexyl groups in drug design. In the development of renin inhibitors, replacing a cyclohexylmethyl group occupying the S1 pocket with a (R)-(tetrahydropyran-3-yl)methyl group, combined with a different attachment point, led to the identification of a clinical candidate [1]. This candidate demonstrated >15% oral bioavailability in three species and efficacy in a double transgenic rat model of hypertension [1]. The oxygen in the tetrahydropyran ring introduces polarity and alters the conformational preferences compared to the all-carbon cyclohexane ring [2].

Renin Inhibitor Drug Design Structure-Activity Relationship

Potential for Lower Toxicity and Irritation Compared to Tetrahydrofuran Analog

While direct head-to-head toxicological data is not available, a class-level inference can be drawn from safety classifications. Methyl(oxan-3-ylmethyl)amine is classified with a specific target organ toxicity hazard (H335: May cause respiratory irritation) . In contrast, its tetrahydrofuran analog, N-methyl-(tetrahydrofuran-3-ylmethyl)amine, carries more severe hazard statements including H314 (Causes severe skin burns and eye damage) and H302 (Harmful if swallowed) . This suggests a potentially more favorable handling and safety profile for the tetrahydropyran-based compound in laboratory and industrial settings.

Toxicology Chemical Handling Safety Profile

Methyl(oxan-3-ylmethyl)amine (CAS 7179-97-7): Recommended Scientific and Industrial Use Cases Based on Evidence


Medicinal Chemistry Building Block for Neurological Disorder Targets

This compound is widely utilized as a building block in the synthesis of pharmaceuticals, particularly for developing new medications targeting neurological disorders . Its secondary amine functionality and tetrahydropyran ring provide a versatile scaffold for creating compounds with potential neurotransmitter-like activity .

Synthetic Intermediate for Complex Heterocyclic Libraries

Methyl(oxan-3-ylmethyl)amine is employed in organic synthesis to enable the creation of complex molecules . Its primary amine character allows it to participate in nucleophilic substitution reactions and form hydrogen bonds, making it a valuable reagent for constructing diverse chemical libraries .

Scaffold for Developing Orally Bioavailable Renin Inhibitors

The tetrahydropyran-3-ylmethyl moiety, which is the core scaffold of this compound, has been successfully used to replace cyclohexylmethyl groups in renin inhibitors, leading to candidates with >15% oral bioavailability in multiple species [1]. This establishes a strong precedent for using this scaffold in programs aimed at developing oral drugs for hypertension and related cardiovascular diseases [1].

Research in Enzyme Inhibition and Metabolic Pathways

The compound has been investigated for its potential as an enzyme inhibitor . This includes studies exploring its ability to inhibit specific enzymes involved in metabolic pathways related to cancer cell proliferation or neurotransmitter metabolism . Its activity in such assays, with IC50 values comparable to established agents, highlights its promise as a lead compound for drug development .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl(oxan-3-ylmethyl)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.